molecular formula C25H34N6O B2457339 4-[4-(4-PHENYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIMIDINE CAS No. 1251697-64-9

4-[4-(4-PHENYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIMIDINE

Cat. No.: B2457339
CAS No.: 1251697-64-9
M. Wt: 434.588
InChI Key: SCTRGUORDSASTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-PHENYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIMIDINE is a complex organic compound that has garnered significant interest in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-PHENYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIMIDINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-PHENYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIMIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .

Scientific Research Applications

4-[4-(4-PHENYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIMIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-PHENYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIMIDINE involves its interaction with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cognitive function. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to cholinergic neurotransmission .

Comparison with Similar Compounds

Similar Compounds

    Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Rivastigmine: A similar compound with acetylcholinesterase and butyrylcholinesterase inhibitory properties.

    Galantamine: An alkaloid that also inhibits acetylcholinesterase.

Uniqueness

4-[4-(4-PHENYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIMIDINE is unique due to its selective inhibition of acetylcholinesterase with minimal effects on butyrylcholinesterase. This selectivity reduces potential side effects and enhances its therapeutic potential for Alzheimer’s disease .

Properties

IUPAC Name

(4-phenylpiperazin-1-yl)-[1-(6-piperidin-1-ylpyrimidin-4-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O/c32-25(31-17-15-28(16-18-31)22-7-3-1-4-8-22)21-9-13-30(14-10-21)24-19-23(26-20-27-24)29-11-5-2-6-12-29/h1,3-4,7-8,19-21H,2,5-6,9-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTRGUORDSASTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.